molecular formula C17H16N2O3 B11832875 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one

1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one

Cat. No.: B11832875
M. Wt: 296.32 g/mol
InChI Key: RGXQVOQCNNKWJY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dimethoxybenzyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)quinazolin-4(1H)-one
  • 1-(3,4-Dimethoxybenzyl)quinazolin-2(1H)-one
  • 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-thione

Comparison: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C17H16N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-11-18-17(20)13-5-3-4-6-14(13)19/h3-9,11H,10H2,1-2H3

InChI Key

RGXQVOQCNNKWJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32)OC

Origin of Product

United States

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